![molecular formula C23H22N4O2S B2396646 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243021-30-8](/img/structure/B2396646.png)
7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thienopyrimidine derivative that has been synthesized and studied extensively in recent years.
Wirkmechanismus
The mechanism of action of 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. It has also been found to inhibit the activity of various enzymes and proteins involved in the inflammatory response.
Biochemical and Physiological Effects:
7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer, as it has been found to exhibit anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential side effects and limitations.
Conclusion:
In conclusion, 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-anxiety, and anti-depressant effects. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential side effects and limitations.
Synthesemethoden
The synthesis of 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 2-aminothiophene with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-methoxyaniline and 4-phenylpiperazine. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-anxiety, and anti-depressant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-29-18-9-7-16(8-10-18)19-15-30-21-20(19)24-23(25-22(21)28)27-13-11-26(12-14-27)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPMOUVEGSXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

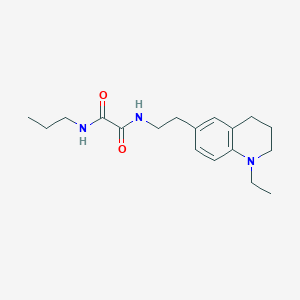
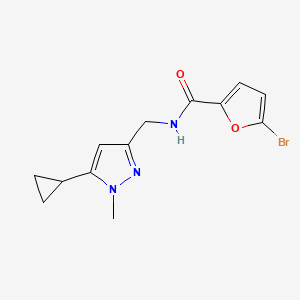
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

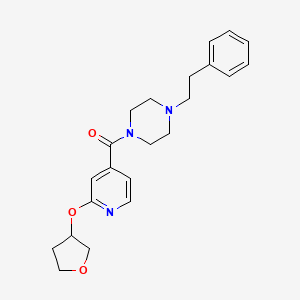
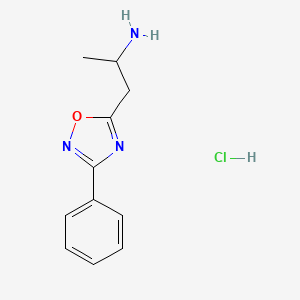
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)


![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)
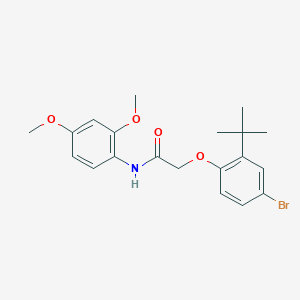
![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)
![(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2396586.png)